4,4,4-trifluoro-N,2-dimethylbutan-1-amine
Description
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Properties
IUPAC Name |
4,4,4-trifluoro-N,2-dimethylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N/c1-5(4-10-2)3-6(7,8)9/h5,10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJJODNZDJOZCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,4,4-Trifluoro-N,2-dimethylbutan-1-amine is a fluorinated amine compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of trifluoromethyl groups significantly influences the compound's lipophilicity and reactivity, which can affect its biological interactions.
Biological Activity
Recent studies have investigated the compound's inhibitory effects on key enzymes relevant to neurodegenerative diseases. Notably, it has been evaluated for its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter regulation.
Enzyme Inhibition Studies
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition :
- The compound was tested for its ability to inhibit AChE and BuChE. Compounds structurally similar to this compound showed varying degrees of inhibition with IC50 values indicating potency.
- For instance, related compounds exhibited IC50 values ranging from 0.52 µM to 10.6 µM against eqBuChE, suggesting that modifications in structure can lead to significant differences in biological activity .
-
Antioxidant Activity :
- The antioxidant properties of the compound were also evaluated. Antioxidants play a crucial role in neuroprotection by mitigating oxidative stress associated with neurodegenerative diseases.
Molecular Docking Studies
Molecular docking studies have provided insights into the interaction of this compound with the active sites of AChE and BuChE. These studies suggest that the compound can bind effectively to both the catalytic active site (CAS) and peripheral anionic site (PAS) of these enzymes, which is critical for its inhibitory action .
Neuroprotective Potential
A case study highlighted the neuroprotective potential of amine compounds in models of Alzheimer's disease. The study demonstrated that compounds with similar structural features to this compound could improve cognitive functions in animal models by inhibiting cholinesterase activity and reducing tau pathology .
Summary of Findings
| Activity | IC50 Values | Mechanism |
|---|---|---|
| AChE Inhibition | Varies by compound | Binding at CAS and PAS |
| BuChE Inhibition | 0.52 µM - 10.6 µM | Mixed-type inhibition |
| Antioxidant Activity | Not quantified | Reduces oxidative stress |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
